molecular formula C18H21NPS+ B14627312 Cyclohexyl diphenylthionophosphinamidate CAS No. 55549-35-4

Cyclohexyl diphenylthionophosphinamidate

Cat. No.: B14627312
CAS No.: 55549-35-4
M. Wt: 314.4 g/mol
InChI Key: RLRGJYDBKKYUHT-UHFFFAOYSA-N
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Description

Cyclohexyl diphenylthionophosphinamidate is an organophosphorus compound characterized by the presence of a cyclohexyl group, two phenyl groups, and a thionophosphinamidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl diphenylthionophosphinamidate typically involves the reaction of cyclohexylamine with diphenylphosphorothioic chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Cyclohexylamine+Diphenylphosphorothioic chlorideCyclohexyl diphenylthionophosphinamidate+HCl\text{Cyclohexylamine} + \text{Diphenylphosphorothioic chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Diphenylphosphorothioic chloride→Cyclohexyl diphenylthionophosphinamidate+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl diphenylthionophosphinamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl diphenylphosphinamidate.

    Reduction: Reduction reactions can convert the thionophosphinamidate moiety to a phosphinamidate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thionophosphinamidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions

Properties

CAS No.

55549-35-4

Molecular Formula

C18H21NPS+

Molecular Weight

314.4 g/mol

IUPAC Name

(cyclohexylamino)-(4-phenylphenyl)-sulfanylidenephosphanium

InChI

InChI=1S/C18H21NPS/c21-20(19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,19,21)/q+1

InChI Key

RLRGJYDBKKYUHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N[P+](=S)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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